molecular formula C13H20N2O2S B14916943 1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(thiophen-2-yl)propan-1-one

1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(thiophen-2-yl)propan-1-one

Cat. No.: B14916943
M. Wt: 268.38 g/mol
InChI Key: UXUOWQQGMQZSEB-UHFFFAOYSA-N
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Description

1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(thiophen-2-yl)propan-1-one is a chemical compound with the molecular formula C13H20N2O2S It is known for its unique structure, which includes a piperazine ring, a hydroxyethyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(thiophen-2-yl)propan-1-one typically involves the reaction of 2-(thiophen-2-yl)acetic acid with 1-(2-hydroxyethyl)piperazine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(thiophen-2-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the compound can be reduced to form an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(thiophen-2-yl)propan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(thiophen-2-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(thiophen-2-yl)propan-1-one can be compared with other similar compounds, such as:

    1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-phenylpropan-1-one: Similar structure but with a phenyl group instead of a thiophene ring.

    1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(furan-2-yl)propan-1-one: Similar structure but with a furan ring instead of a thiophene ring.

The uniqueness of this compound lies in its thiophene ring, which imparts distinct electronic and steric properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H20N2O2S

Molecular Weight

268.38 g/mol

IUPAC Name

1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-thiophen-2-ylpropan-1-one

InChI

InChI=1S/C13H20N2O2S/c16-10-9-14-5-7-15(8-6-14)13(17)4-3-12-2-1-11-18-12/h1-2,11,16H,3-10H2

InChI Key

UXUOWQQGMQZSEB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCO)C(=O)CCC2=CC=CS2

Origin of Product

United States

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